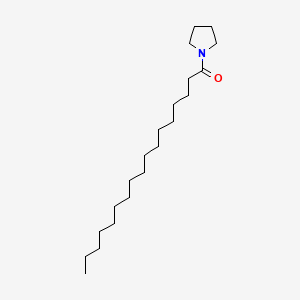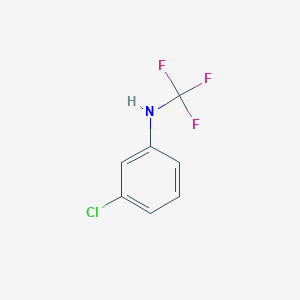
Pyrrolidine, 1-(1-oxoheptadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(1-oxoheptadecyl)-: is an organic compound with the molecular formula C22H43NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. . Pyrrolidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)- typically involves the acylation of pyrrolidine with stearic acid or its derivatives. One common method is the reaction of pyrrolidine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of Pyrrolidine, 1-(1-oxoheptadecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N-hydroxy derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(1-oxoheptadecyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(1-oxoheptadecyl)- involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Diketone derivatives of pyrrolidine.
Uniqueness: Pyrrolidine, 1-(1-oxoheptadecyl)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives. This structural feature enhances its lipophilicity and potential interactions with lipid membranes and hydrophobic pockets in proteins .
Propiedades
Número CAS |
56630-54-7 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylheptadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(23)22-19-16-17-20-22/h2-20H2,1H3 |
Clave InChI |
HGOPYGUCWZFCID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)






![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

